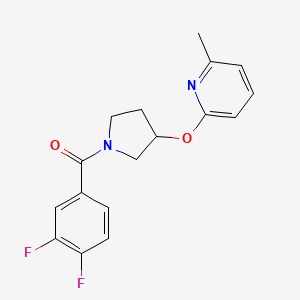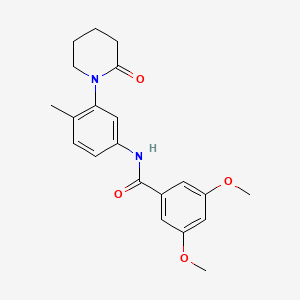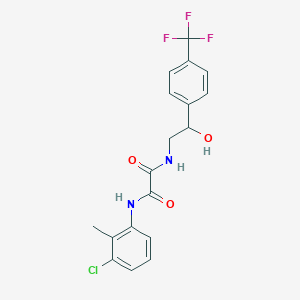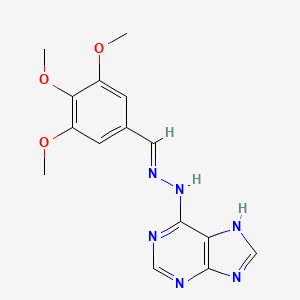![molecular formula C11H13N5O B2589587 N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide CAS No. 921055-00-7](/img/structure/B2589587.png)
N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide” is a compound that contains a tetrazole ring. Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . They are resistant to biological degradation, which makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis
Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .科学研究应用
Antimicrobial Activity
PTMP derivatives have shown promising antimicrobial properties. Researchers have investigated their effectiveness against bacteria, fungi, and other pathogens. These compounds could serve as novel antibiotics or antifungal agents, contributing to the fight against drug-resistant microbes .
Analgesic and Anti-Inflammatory Effects
Studies suggest that PTMP-related compounds exhibit analgesic and anti-inflammatory activities. Their unique structure may interact with pain receptors or modulate inflammatory pathways. Further research could uncover their potential as pain-relieving drugs .
Anticonvulsant Properties
The tetrazole moiety in PTMP derivatives has been linked to anticonvulsant effects. These compounds might stabilize neuronal membranes or modulate ion channels, making them interesting candidates for treating epilepsy and related disorders .
Antineoplastic Potential
PTMP-based molecules have demonstrated anticancer activity. Their ability to interfere with cancer cell growth, apoptosis, or angiogenesis warrants further investigation. Researchers have explored their potential as targeted therapies for specific cancer types .
Antimalarial Applications
Given the urgent need for effective antimalarial drugs, PTMP derivatives have been evaluated for their activity against Plasmodium parasites. Their unique chemical scaffold could lead to novel antimalarial agents .
Antiviral Effects
The tetrazole-containing compounds in PTMP may inhibit viral replication. Researchers have studied their impact on viruses such as HIV, influenza, and herpes. These findings could inform the development of new antiviral medications .
作用机制
Target of Action
N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide is a compound that has been synthesized for its potential biological activities Tetrazole derivatives, in general, have been known to interact with a variety of enzymes and receptors in organisms via non-covalent interactions .
Mode of Action
The mode of action of N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide involves its interaction with its targets. Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazolate anions, which are related to tetrazoles, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide may have favorable ADME properties.
Result of Action
It is known that tetrazole derivatives have shown central and peripheral analgesic properties .
Action Environment
It is known that tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure , which may influence their interaction with the environment.
安全和危害
未来方向
The quantity and interest of research devoted to the synthetic methods, molecular structure, physicochemical properties, and application of tetrazoles constantly increase . They have been used in various drug pharmacophores as a suitable replacement of the carboxylic acid moiety . In the future, due to their extraordinary stability under metabolic conditions, many tetrazole derivatives could show enhanced biological activities when used as antiviral, antibacterial, and antifungal agents .
属性
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-2-11(17)12-8-10-13-14-15-16(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXVOGDPFKHTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2589512.png)


![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2589517.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate](/img/structure/B2589519.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenyl)acetyl]piperidine](/img/structure/B2589520.png)
![2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2589521.png)

![N-[(E)-3-Methylsulfonylprop-2-enyl]-3-(4-oxoquinazolin-3-yl)propanamide](/img/structure/B2589525.png)